![molecular formula C6H9ClO3 B055832 Methyl 2-chloro-3-oxopentanoate CAS No. 114192-09-5](/img/structure/B55832.png)
Methyl 2-chloro-3-oxopentanoate
Overview
Description
“Methyl 2-chloro-3-oxopentanoate” is a chemical compound with the CAS Number: 114192-09-5 . It has a molecular weight of 164.59 and its IUPAC name is methyl 2-chloro-3-oxopentanoate .
Molecular Structure Analysis
The InChI code for “Methyl 2-chloro-3-oxopentanoate” is 1S/C6H9ClO3/c1-3-4 (8)5 (7)6 (9)10-2/h5H,3H2,1-2H3 . This indicates that the compound has a carbon backbone with a chlorine atom and an ester group attached.Physical And Chemical Properties Analysis
“Methyl 2-chloro-3-oxopentanoate” has a boiling point of 77-79 °C at 13 hPa and a density of 1.199 g/mL at 20 °C .Scientific Research Applications
Chemical Synthesis
“Methyl 2-chloro-3-oxopentanoate” is used in various areas of chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, which includes a chloro group and a methyl ester, allows it to participate in a variety of reactions.
Green Chemistry
There is a growing interest in using “Methyl 2-chloro-3-oxopentanoate” in green chemistry . For example, it has been used in the efficient synthesis of the polar aprotic solvent “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate”, also known as PolarClean . This solvent has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
Solvent Recovery
“Methyl 2-chloro-3-oxopentanoate” has been demonstrated for the first time for O- and N-arylation in SNAr reaction with solvent recovery . This shows its potential in processes where solvent recovery is important.
Material Science
The unique properties of “Methyl 2-chloro-3-oxopentanoate” make it useful in material science . It can be used in the development of new materials with specific properties.
Analytical Chemistry
“Methyl 2-chloro-3-oxopentanoate” can also be used in analytical chemistry . Its properties can be utilized in the development of new analytical methods and techniques.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis , which suggests it may interact with a variety of molecular targets depending on the specific reaction conditions and the presence of other reactants.
Action Environment
The action, efficacy, and stability of Methyl 2-chloro-3-oxopentanoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactants or catalysts . .
properties
IUPAC Name |
methyl 2-chloro-3-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO3/c1-3-4(8)5(7)6(9)10-2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDHMCNAMQTFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337847 | |
Record name | Methyl 2-chloro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-3-oxopentanoate | |
CAS RN |
114192-09-5 | |
Record name | Methyl 2-chloro-3-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40337847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-3-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.